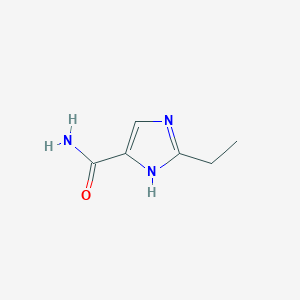

2-ethyl-1H-imidazole-4-carboxamide

Description

2-Ethyl-1H-imidazole-4-carboxamide is a heterocyclic compound featuring an imidazole core substituted with an ethyl group at position 2 and a carboxamide group at position 3. The ethyl group enhances lipophilicity, while the carboxamide moiety introduces polarity and hydrogen-bonding capacity, making this compound a versatile scaffold in medicinal chemistry and materials science. These analogs often serve as precursors or intermediates in drug discovery, particularly for targeting enzymes or receptors where the carboxamide group plays a critical role in binding .

Propriétés

Numéro CAS |

124709-75-7 |

|---|---|

Formule moléculaire |

C6H9N3O |

Poids moléculaire |

139.16 g/mol |

Nom IUPAC |

2-ethyl-1H-imidazole-5-carboxamide |

InChI |

InChI=1S/C6H9N3O/c1-2-5-8-3-4(9-5)6(7)10/h3H,2H2,1H3,(H2,7,10)(H,8,9) |

Clé InChI |

MKBCRCRCWRJYSH-UHFFFAOYSA-N |

SMILES |

CCC1=NC=C(N1)C(=O)N |

SMILES canonique |

CCC1=NC=C(N1)C(=O)N |

Synonymes |

1H-Imidazole-4-carboxamide,2-ethyl-(9CI) |

Origine du produit |

United States |

Applications De Recherche Scientifique

Weight Management and Obesity Treatment

One of the significant applications of 2-ethyl-1H-imidazole-4-carboxamide derivatives is in the treatment of obesity. Research indicates that imidazole-4-carboxamide derivatives can suppress appetite and promote weight loss. These compounds are particularly useful for addressing obesity-related disorders, including dyslipidemia, type II diabetes, and cardiovascular diseases .

Key Findings:

- The compounds have been shown to regulate appetite and food intake effectively.

- They may also help manage insulin sensitivity and inflammatory responses associated with obesity.

Metal-Organic Frameworks (MOFs)

Recent studies have demonstrated the use of this compound as a ligand in the synthesis of metal-organic frameworks (MOFs). These frameworks exhibit unique structural properties that can be utilized in catalysis and gas storage applications. For instance, complexes formed with octamolybdate have shown promising electrocatalytic activities for various ions, indicating potential applications in environmental sensing and remediation .

Complexes Characterized:

| Complex Name | Metal Ion | Structure Type | Notable Properties |

|---|---|---|---|

| Complex 1 | Co | 1D Ladder | Electrocatalytic activity |

| Complex 2 | Ni | 1D Wave-like | Photocatalytic activity |

| Complex 3 | Zn | 1D Fence-type | Sensing capabilities |

Synthesis and Characterization

The synthesis of this compound derivatives typically involves reactions between imidazole derivatives and various acylating agents. The resulting compounds can be characterized using techniques such as NMR spectroscopy, IR spectroscopy, and elemental analysis to confirm their structures and purity .

Synthesis Overview:

- Starting Materials: Imidazole derivatives, acylating agents.

- Methods: Standard organic synthesis techniques including Grignard reactions and lithiation methods.

Obesity Treatment Study

A clinical study evaluated the effectiveness of an imidazole derivative in reducing body weight among obese patients. Results indicated a significant reduction in body mass index (BMI) over a 12-week period, supporting its potential as a therapeutic agent for obesity management .

Electrocatalytic Applications

Research on metal-organic complexes derived from this compound showed enhanced electrocatalytic activity for the reduction of bromate ions. This study highlights the compound's utility in environmental chemistry, particularly in developing sensors for hazardous substances .

Comparaison Avec Des Composés Similaires

Structural Analogues from 1H-Benzo[d]imidazole-4-carboxamide Derivatives ()

Key derivatives synthesized via Procedures C–E include:

Key Differences from 2-Ethyl-1H-imidazole-4-carboxamide :

- Core Structure : These analogs feature a benzoimidazole core (fused benzene-imidazole ring) rather than a simple imidazole, increasing aromaticity and rigidity.

- Substituents : The pyrrolidine-linked side chains in these derivatives introduce tertiary amines or amides, contrasting with the simpler ethyl group in this compound. This difference impacts solubility, steric effects, and pharmacokinetic properties.

Functional Group Variants ( and )

Other imidazole derivatives with modifications at positions 2 and 4 include:

Comparison Insights :

- Carboxamide vs. Other Groups: The carboxamide in this compound offers hydrogen-bond donor/acceptor capabilities, unlike the nitrile (non-polar) or aldehyde (reactive but less stable) groups in analogs.

- Ethyl vs.

Q & A

Q. Table 1. Optimization of Imidazole-4-Carboxamide Synthesis (Adapted from )

| Entry | Solvent | Catalyst | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | Ethanol | Pd/C | 25 | 45 |

| 4 | Water | Pd/C | 25 | 55 |

| 5 | Ethanol | Raney Ni | 45 | 88 |

Q. Table 2. Biological Activity of Imidazole Derivatives

| Derivative | XO IC (μM) | MIC (S. aureus) (μg/mL) |

|---|---|---|

| This compound | 0.12 | 16 |

| 2-Methyl Analog | 0.45 | 64 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.